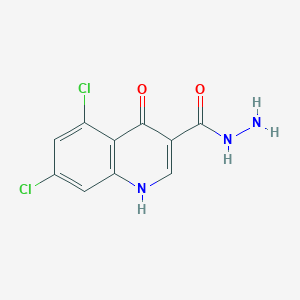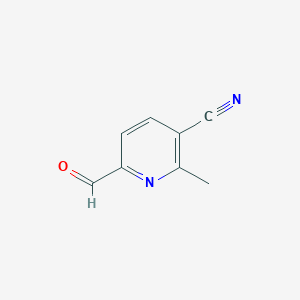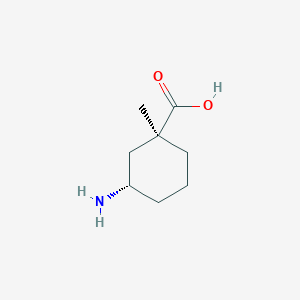
5,7-Dichloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its molecular formula C10H7Cl2N3O2 and a molecular weight of 272.09 . This compound is part of the quinoline family, which is known for its wide range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide typically involves the reaction of 5,7-Dichloro-4-hydroxy-quinoline-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol . The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dichloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: It can be reduced to form amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Aplicaciones Científicas De Investigación
5,7-Dichloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiviral effects . The compound may also interact with DNA and RNA, interfering with the replication and transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid: This compound shares a similar structure but lacks the hydrazide group.
7-Chloro-4-hydroxyquinoline-3-carboxylic acid: Another related compound with a single chlorine atom.
8-Hydroxyquinoline: A well-known compound with a wide range of biological activities.
Uniqueness
5,7-Dichloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide is unique due to the presence of both chlorine atoms and the hydrazide group, which contribute to its distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Propiedades
Número CAS |
127720-05-2 |
|---|---|
Fórmula molecular |
C10H7Cl2N3O2 |
Peso molecular |
272.08 g/mol |
Nombre IUPAC |
5,7-dichloro-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-4-1-6(12)8-7(2-4)14-3-5(9(8)16)10(17)15-13/h1-3H,13H2,(H,14,16)(H,15,17) |
Clave InChI |
MUHJUXOMAUUAEG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC=C(C2=O)C(=O)NN)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275468.png)
![2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine](/img/structure/B12275469.png)

![1,7,7-trimethyl-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12275486.png)

![2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile](/img/structure/B12275496.png)
![2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol](/img/structure/B12275506.png)



![5-chloro-N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12275531.png)


![2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide](/img/structure/B12275557.png)
